8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline: is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 5th position on the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs) are an important structural motif of various natural products and therapeutic lead compounds . They are known to interact with a diverse range of targets due to their structural versatility .
Mode of Action
Thiqs are known to undergo various chemical reactions, including isomerization of iminium intermediate . This could potentially influence the interaction of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline with its targets.
Biochemical Pathways
Thiqs are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a powder at room temperature , which could potentially influence its bioavailability.
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound should be stored in a dark place at a temperature between 2-8°c , suggesting that light and temperature could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that THIQ derivatives, to which this compound belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the THIQ derivative.
Cellular Effects
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiq derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiq derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroisoquinoline scaffold.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned cyclization reactions. The process may be optimized for yield and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5-methoxy-1,2,3,4-tetrahydroisoquinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: 5-Methoxy-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of novel heterocyclic compounds .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: Research into the pharmacological properties of this compound has shown promise in the treatment of neurodegenerative diseases and as an anti-inflammatory agent .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
5-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom at the 8th position.
8-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group at the 5th position.
5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains an additional methoxy group at the 8th position instead of a bromine atom.
Uniqueness: 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
8-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-3,12H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTWXJRVIHYSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCNCC2=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392660-50-3 |
Source
|
Record name | 8-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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